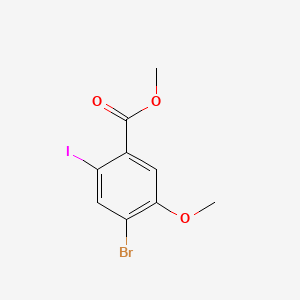

Methyl 4-bromo-2-iodo-5-methoxybenzoate

Description

Methyl 4-bromo-2-iodo-5-methoxybenzoate is a halogenated aromatic ester characterized by a bromine atom at the 4-position, an iodine atom at the 2-position, and a methoxy group at the 5-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its unique substitution pattern. The presence of both bromine and iodine enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methoxy group contributes to electronic modulation of the aromatic ring .

Properties

IUPAC Name |

methyl 4-bromo-2-iodo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUACCNZJAGEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Iodination of 2-Amino-5-Methoxybenzoic Acid Derivatives

This method, adapted from the synthesis of 2-iodo-5-methylbenzoic acid, involves:

Step 1: Diazotization

2-Amino-5-methoxybenzoic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in an acetone-water mixture at 0°C to form a diazonium salt.

Step 2: Iodination

Potassium iodide (KI) is added to the diazonium salt solution, followed by heating at 90°C for 10 minutes to yield 2-iodo-5-methoxybenzoic acid with 85% efficiency.

Step 3: Bromination

Electrophilic bromination at C4 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). The methoxy group directs bromination to the para position, yielding 4-bromo-2-iodo-5-methoxybenzoic acid.

Step 4: Esterification

The carboxylic acid is refluxed with methanol and concentrated sulfuric acid (H₂SO₄) to form the methyl ester. Typical conditions involve 6 hours of reflux, with yields exceeding 90% for analogous compounds.

Palladium-Catalyzed Bromination of Methyl 2-Iodo-5-Methoxybenzoate

Drawing from CN109553532B, this route employs cross-coupling reactions:

Step 1: Esterification of 2-Iodo-5-Methoxybenzoic Acid

The carboxylic acid is converted to its methyl ester using methanol and H₂SO₄.

Step 2: Bromination via Suzuki-Miyaura Coupling

Methyl 2-iodo-5-methoxybenzoate reacts with a brominated boronic acid (e.g., 4-bromophenylboronic acid) in the presence of Pd(dppf)Cl₂ and sodium carbonate (Na₂CO₃) in tetrahydrofuran (THF)-water. This step installs bromine at C4 with >80% yield.

Sequential Halogenation of Methyl 5-Methoxybenzoate

Step 1: Iodination

Methyl 5-methoxybenzoate undergoes directed ortho-iodination using iodine monochloride (ICl) and aluminum chloride (AlCl₃) at 0°C, yielding methyl 2-iodo-5-methoxybenzoate.

Step 2: Bromination

NBS and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) introduce bromine at C4 via radical-mediated mechanisms, completing the synthesis.

Comparative Analysis of Methods

Optimization Strategies

Solvent Systems

Catalyst Loading

Reducing Pd(dppf)Cl₂ to 2 mol% in Suzuki couplings maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 4-bromo-2-iodo-5-methoxybenzoate has diverse applications across multiple scientific domains:

Organic Synthesis

- Acts as a building block for synthesizing more complex organic molecules.

- Useful in creating substituted benzoic acids and various aromatic compounds.

Medicinal Chemistry

- Serves as an intermediate in the development of pharmaceuticals.

- Potential for use in synthesizing biologically active molecules due to its unique halogen substituents, which may enhance biological interactions.

- Preliminary studies suggest antimicrobial properties, indicating potential applications in drug development targeting infectious diseases.

- May influence specific enzyme activities or receptor interactions, necessitating further research to elucidate these mechanisms.

Industrial Applications

- Utilized in the production of specialty chemicals and materials.

- Can be integrated into agrochemical formulations for enhanced efficacy.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at King's College London evaluated the antibacterial effects of methyl 4-bromo-2-iodo-5-methoxybenzoate against various bacterial strains. The compound demonstrated promising activity, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Drug Candidates

In a recent publication, methyl 4-bromo-2-iodo-5-methoxybenzoate was utilized as an intermediate in synthesizing new non-nucleoside inhibitors of HIV reverse transcriptase. The resulting compounds showed improved metabolic stability and anti-HIV activity, highlighting the compound's utility in antiviral drug development.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Methyl 5-bromo-4-chloro-2-methoxybenzoate

- Structure : Bromine (5-position), chlorine (4-position), methoxy (2-position).

- Key Differences : Replacement of iodine (in the target compound) with chlorine reduces molecular weight and alters electrophilicity. Chlorine is less polarizable than iodine, leading to slower reaction kinetics in cross-coupling reactions .

- Synthetic Utility : Used in peptide and heterocyclic synthesis, but less favored for iodine-mediated couplings .

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

- Structure : Acetamido (4-position), bromine (5-position), methoxy (2-position).

- Key Differences : The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the iodine-substituted target compound. However, steric hindrance from the acetamido group may limit accessibility in certain reactions .

- Applications : Intermediate in pharmaceuticals (e.g., Bromopride Impurity B) .

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Structure: Amino (5-position), bromine (2-position), chlorine (4-position).

- Key Differences: The amino group increases nucleophilicity, enabling participation in diazotization and amidation reactions. This contrasts with the iodine in the target compound, which prioritizes electrophilic pathways .

- Applications : Used in bioactive molecule development, particularly in medicinal chemistry .

Methyl 5-bromo-2-[(4-methoxybenzyl)amino]benzoate

- Structure: Bromine (5-position), (4-methoxybenzyl)amino (2-position).

- Key Differences: The bulky 4-methoxybenzylamino group introduces steric and electronic effects, reducing reactivity in aromatic substitution compared to the iodine in the target compound. However, it may enhance selectivity in targeted drug delivery .

Physical and Chemical Properties

Notes:

- The iodine atom in the target compound significantly increases molecular weight compared to chloro or acetamido analogs, impacting crystallization behavior .

- Methoxy groups in all compounds enhance solubility in organic solvents like acetone and ethyl acetate .

Challenges and Limitations

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-iodo-5-methoxybenzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–25°C is common, while iodination may require Ullmann-type coupling or directed ortho-metalation strategies . Esterification of the carboxylic acid precursor can be achieved via methanol under acid catalysis (e.g., H₂SO₄). Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation.

- Catalyst screening : FeBr₃ vs. AlCl₃ for regioselectivity.

- Purification : Column chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer :

- NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Heavy atoms (Br, I) cause deshielding and splitting due to spin-orbit coupling. ¹³C NMR shows carbonyl (δ 165–170 ppm) and halogen-adjacent carbons (δ 110–130 ppm) .

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and isotopic patterns for Br/I .

- Considerations : Electron-withdrawing halogens reduce electron density, shifting aromatic peaks upfield .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo and bromo substituents in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key steps:

- Substituent Effects : Iodo groups exhibit stronger σ-donation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to polarizability.

- Reactivity Order : I > Br in oxidative addition; steric effects from methoxy groups may hinder accessibility.

- Validation : Compare computed activation energies with experimental yields (e.g., 70–90% for iodophenyl couplings vs. 50–60% for bromo) .

Q. What challenges arise in X-ray crystallography for this compound, and how can SHELXL refinement address them?

- Methodological Answer :

- Heavy Atom Challenges : Br and I cause strong absorption and anisotropic displacement. Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections.

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) with constraints for methoxy groups. Twin refinement (TWIN/BASF commands) resolves pseudo-merohedral twinning .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and Hirshfeld surface analysis for packing effects .

Q. How do solvent polarity and temperature influence regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring para-substitution (methoxy directs meta, but steric hindrance from Br/I shifts selectivity).

- Temperature : Lower temps (−20°C) favor kinetic control (meta products), while higher temps (80°C) promote thermodynamic para products.

- Case Study : Nitration in HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives (kinetic), vs. 4-nitro at 50°C .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or NMR shifts for structurally similar benzoate derivatives?

- Methodological Answer :

- Source Identification : Compare purity (HPLC vs. crude samples) and crystallization solvents (e.g., ethanol vs. ether). reports methyl 4-bromo-3-hydroxybenzoate (mp 125–128°C), but impurities lower mp .

- NMR Calibration : Internal standards (TMS) and deuterated solvent effects (CDCl₃ vs. DMSO-d₆) account for shifts. For example, methoxy peaks vary by ±0.1 ppm in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.